molecular formula C9H10FNO B8366092 2-(4-Fluoro-3-methylphenyl)acetamide

2-(4-Fluoro-3-methylphenyl)acetamide

Cat. No. B8366092
M. Wt: 167.18 g/mol
InChI Key: OJTQDIOTFOLOQU-UHFFFAOYSA-N
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Patent
US07935815B2

Procedure details

2-(4-Fluoro-3-methylphenyl)acetamide (863 mg) was dissolved in saturated hydrochloric acid/ethanol (20 ml), and the reaction solution was stirred at 85° C. for 10 hours. The reaction solution was concentrated under reduced pressure and then diluted with ethyl acetate, followed by separation with water. The organic layer was washed with saturated aqueous sodium bicarbonate and brine and then dried over magnesium sulfate. 919 mg of the title compound was obtained by concentration under reduced pressure. The property values of the compound are as follows.
Quantity
863 mg
Type
reactant
Reaction Step One
Name
hydrochloric acid ethanol
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](N)=[O:10])=[CH:4][C:3]=1[CH3:12].Cl.[CH2:14]([OH:16])[CH3:15]>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:16][CH2:14][CH3:15])=[O:10])=[CH:4][C:3]=1[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
863 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1)CC(=O)N)C
Name
hydrochloric acid ethanol
Quantity
20 mL
Type
reactant
Smiles
Cl.C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at 85° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
followed by separation with water
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)CC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 919 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.